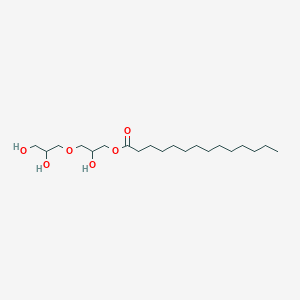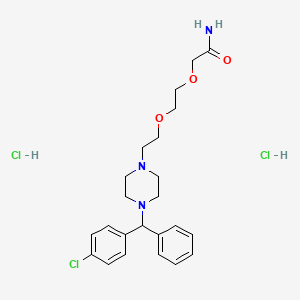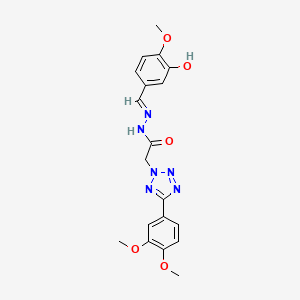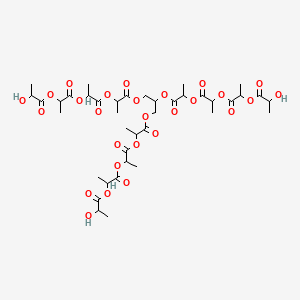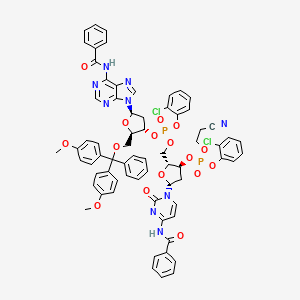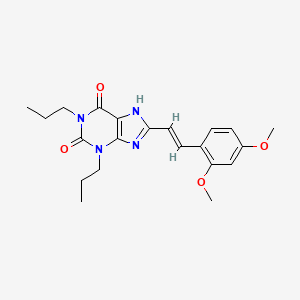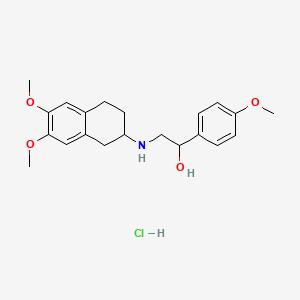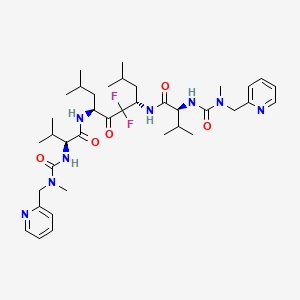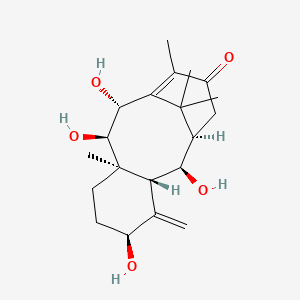
Taxicin-ii
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taxicin-II is a naturally occurring compound found in the yew tree (Taxus species). It is a member of the taxane family, which includes several other biologically active compounds. This compound is known for its complex molecular structure and significant biological activities, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Taxicin-II involves multiple steps, starting from simpler organic molecules. One of the key steps in its synthesis is the formation of the taxane core, which is achieved through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is often achieved through semi-synthesis, where the compound is derived from naturally occurring precursors found in the yew tree. This method involves extracting the precursor compounds from the plant material and then chemically modifying them to produce this compound. This approach is preferred due to the complexity and cost associated with the total synthesis of the compound .
化学反応の分析
Types of Reactions: Taxicin-II undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds .
科学的研究の応用
Taxicin-II has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a model compound for studying complex organic reactions and developing new synthetic methodologies. In biology and medicine, this compound is investigated for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it is used in the study of plant biochemistry and the development of new pharmaceuticals .
作用機序
The mechanism of action of Taxicin-II involves its interaction with specific molecular targets within cells. One of the primary targets is the microtubule network, where this compound binds to tubulin and stabilizes microtubules, preventing their depolymerization. This action disrupts the normal function of the microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved in this process include the activation of apoptotic signaling cascades and the inhibition of cell division .
類似化合物との比較
Taxicin-II is structurally similar to other taxane compounds, such as paclitaxel and docetaxel. it differs in its specific functional groups and stereochemistry, which contribute to its unique biological activities. Compared to paclitaxel, this compound has a different mechanism of action and may exhibit different pharmacokinetic properties. Other similar compounds include taxicin-I and various taxane derivatives, each with distinct chemical structures and biological effects .
特性
CAS番号 |
5308-90-7 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
(1R,2R,3R,5S,8R,9R,10R)-2,5,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidenetricyclo[9.3.1.03,8]pentadec-11-en-13-one |
InChI |
InChI=1S/C20H30O5/c1-9-12(21)6-7-20(5)15(9)16(23)11-8-13(22)10(2)14(19(11,3)4)17(24)18(20)25/h11-12,15-18,21,23-25H,1,6-8H2,2-5H3/t11-,12-,15-,16+,17+,18-,20+/m0/s1 |
InChIキー |
HCLKVHPDOIWMNH-SPRIMHFTSA-N |
異性体SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)O)C)O)O |
正規SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


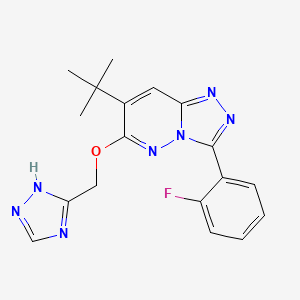
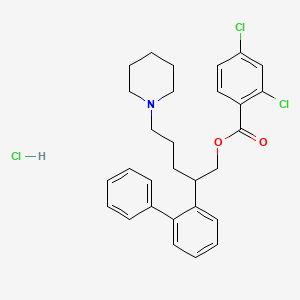
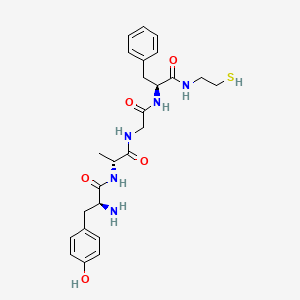

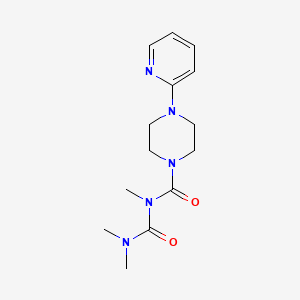
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
